molecular formula C13H19BO2 B14397455 5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 89561-48-8

5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14397455
CAS No.: 89561-48-8
M. Wt: 218.10 g/mol
InChI Key: KBHRIUCEAMSLSW-UHFFFAOYSA-N
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Description

5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronate ester with appropriate diols under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. These methods may include continuous flow processes and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or borates.

    Reduction: Formation of borohydrides.

    Substitution: Replacement of functional groups on the boron atom.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a bioactive compound.

    Medicine: Investigated for its therapeutic properties and drug delivery capabilities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. This interaction can influence various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups.

    Borates: Salts or esters of boronic acids.

    Borohydrides: Compounds containing boron-hydrogen bonds.

Uniqueness

5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of both methyl and phenyl groups, which can influence its reactivity and applications compared to other boron-containing compounds.

Properties

CAS No.

89561-48-8

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

5-methyl-5-phenyl-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C13H19BO2/c1-11(2)14-15-9-13(3,10-16-14)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

KBHRIUCEAMSLSW-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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